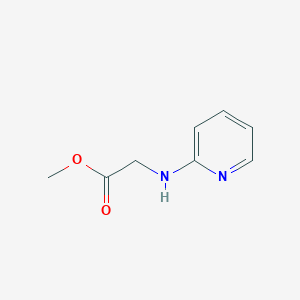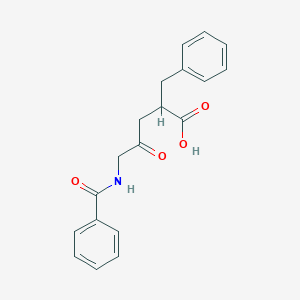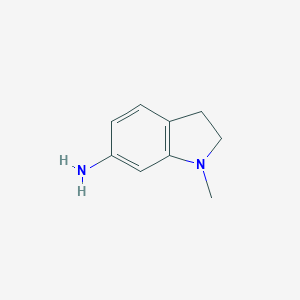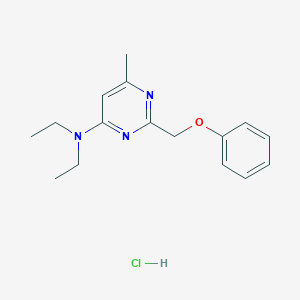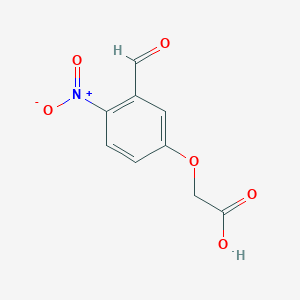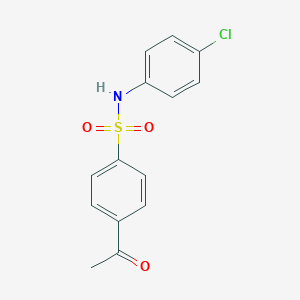
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MIBE and has been found to have promising effects in different biological systems.
Mecanismo De Acción
The mechanism of action of 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells, which can lead to various diseases. By inhibiting ROS production, 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol may help protect cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol has been found to have various biochemical and physiological effects. In animal studies, the compound has been shown to improve cognitive function and memory retention. It has also been found to have anti-inflammatory effects, reducing inflammation in the brain and other tissues. Additionally, 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol in lab experiments is its high solubility in water and organic solvents. This makes it easy to dissolve and use in various experimental protocols. However, one limitation is the lack of information on the compound's toxicity and potential side effects. Further research is needed to determine the safety of using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol. One area of interest is its potential use as a treatment for neurological disorders. Further studies are needed to determine the compound's efficacy and safety in treating these diseases. Additionally, research on the compound's effects on cancer cells is ongoing, with the hope of developing new anticancer therapies. Lastly, more research is needed to understand the mechanism of action of 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol, which may lead to the development of new drugs targeting ROS production.
Métodos De Síntesis
The synthesis of 2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol involves the reaction of 3-methylisoxazole-5-carbaldehyde with 2-aminoethanol. The reaction is catalyzed by sodium borohydride, which reduces the aldehyde group to an alcohol group. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to have promising effects in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been studied for its potential use as an anti-inflammatory agent, as well as its effects on cancer cells.
Propiedades
Número CAS |
105954-45-8 |
|---|---|
Nombre del producto |
2-(((3-Methylisoxazol-5-yl)methyl)amino)ethanol |
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-[(3-methyl-1,2-oxazol-5-yl)methylamino]ethanol |
InChI |
InChI=1S/C7H12N2O2/c1-6-4-7(11-9-6)5-8-2-3-10/h4,8,10H,2-3,5H2,1H3 |
Clave InChI |
PSVGUYVOUJYIDQ-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CNCCO |
SMILES canónico |
CC1=NOC(=C1)CNCCO |
Sinónimos |
Ethanol, 2-[[(3-methyl-5-isoxazolyl)methyl]amino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



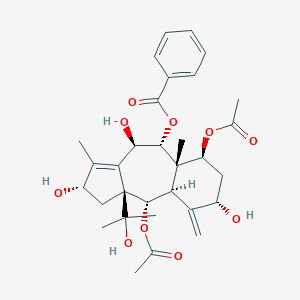
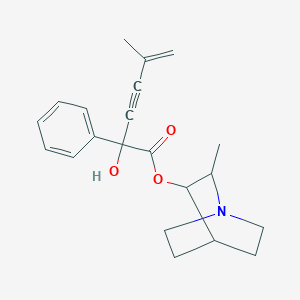
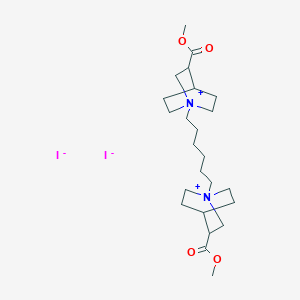

![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)

